molecular formula C13H11N3O5S B1293992 3-{5-[(1,3-Benzodioxol-5-ylamino)carbonyl]-1,3,4-thiadiazol-2-yl}propanoic acid CAS No. 1142209-53-7

3-{5-[(1,3-Benzodioxol-5-ylamino)carbonyl]-1,3,4-thiadiazol-2-yl}propanoic acid

Cat. No. B1293992
M. Wt: 321.31 g/mol
InChI Key: CYHJYGIKPBETMR-UHFFFAOYSA-N
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Description

The compound 3-{5-[(1,3-Benzodioxol-5-ylamino)carbonyl]-1,3,4-thiadiazol-2-yl}propanoic acid is a derivative of thiadiazole, a heterocyclic compound containing both sulfur and nitrogen within the ring structure. Thiadiazole derivatives are known for their diverse biological activities, including antidiabetic, anticancer, and antimicrobial properties. The presence of the 1,3-benzodioxol-5-yl group may contribute to the compound's potential interaction with biological targets due to its structural similarity to naturally occurring compounds.

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the condensation of amino compounds with carbon disulfide or other sulfur-containing reagents. For example, the synthesis of substituted (E)-3-(Benzo[d]thiazol-2-ylamino)phenylprop-2-en-1-one derivatives starts from 2-aminobenzothiazole and involves catalysis by sodium hydride in THF . Although the specific synthesis of 3-{5-[(1,3-Benzodioxol-5-ylamino)carbonyl]-1,3,4-thiadiazol-2-yl}propanoic acid is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by spectroscopic methods such as IR, Mass spectrometry, (1)H NMR, (13)C NMR, and HRMS . These techniques confirm the presence of functional groups and the overall molecular framework. The benzodioxolyl group in the compound of interest is likely to influence the electronic distribution and chemical reactivity due to its electron-rich nature.

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, including condensation with aldehydes, formic acid, and acetyl chloride to yield Schiff bases and other derivatives . The reactivity of the thiadiazole ring can lead to the formation of complex structures, such as triazolo and thiadiazino derivatives, when reacted with appropriate reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, melting point, and stability. The optical properties of these compounds, such as absorption and fluorescence, can be studied using UV-visible and fluorescence spectroscopy, which may reveal their potential applications in dyes and sensors . Thermal analysis can provide insights into the stability and decomposition patterns of these compounds .

Scientific Research Applications

  • It is a chemical with the molecular formula C 13 H 11 N 3 O 5 S and a molecular weight of 321.31 .
  • This compound is used for proteomics research .
  • Anticancer Evaluation

  • Antioxidant Properties

properties

IUPAC Name

3-[5-(1,3-benzodioxol-5-ylcarbamoyl)-1,3,4-thiadiazol-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O5S/c17-11(18)4-3-10-15-16-13(22-10)12(19)14-7-1-2-8-9(5-7)21-6-20-8/h1-2,5H,3-4,6H2,(H,14,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHJYGIKPBETMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=NN=C(S3)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301146319
Record name 5-[(1,3-Benzodioxol-5-ylamino)carbonyl]-1,3,4-thiadiazole-2-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301146319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{5-[(1,3-Benzodioxol-5-ylamino)carbonyl]-1,3,4-thiadiazol-2-yl}propanoic acid

CAS RN

1142209-53-7
Record name 5-[(1,3-Benzodioxol-5-ylamino)carbonyl]-1,3,4-thiadiazole-2-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142209-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(1,3-Benzodioxol-5-ylamino)carbonyl]-1,3,4-thiadiazole-2-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301146319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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